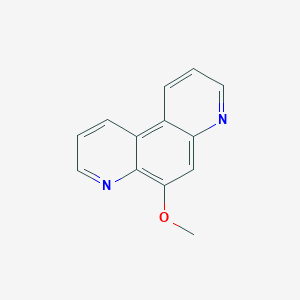

5-Methoxy-4,7-phenanthroline

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing at least two different elements, are a cornerstone of organic chemistry. Among these, nitrogen-containing heterocycles are particularly significant. The 1,10-phenanthroline (B135089) scaffold is a prominent member of this class, recognized as a prototypical bidentate nitrogen-containing heteroaromatic ligand. Its structure, composed of a planar, rigid, and aromatic framework, provides a foundation for a wide array of chemical applications and innovations.

Significance of Phenanthroline Core Structures in Contemporary Science

The phenanthroline core is of immense interest in modern science due to its exceptional ability to act as a bidentate chelating ligand, forming stable coordination complexes with a vast range of metal ions. nbinno.com This property is central to its application in numerous fields. In materials science, phenanthroline derivatives are integral to the development of luminescent materials, such as those used in Organic Light-Emitting Diodes (OLEDs), and are used to construct stable and functional Metal-Organic Frameworks (MOFs). nbinno.com Furthermore, these compounds are vital in the design of photovoltaic devices like dye-sensitized solar cells (DSSCs). nbinno.com In catalysis, phenanthroline-based ligands are used to fine-tune the activity, selectivity, and stability of metal catalysts for more efficient and sustainable chemical production. nbinno.com

Research Trajectories of Methoxy-Substituted Phenanthroline Compounds

The functionalization of the phenanthroline core with various substituent groups is a key strategy for modulating its chemical and physical properties. The introduction of methoxy (B1213986) (-OCH₃) groups is a significant research trajectory. Methoxy groups are electron-donating, which can alter the electronic distribution within the phenanthroline structure. This modification influences the ligand's coordination behavior and the properties of the resulting metal complexes.

Research into compounds like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has shown its utility as an efficient ligand in organic synthesis, particularly in copper-catalyzed N-arylation reactions. sigmaaldrich.com The presence of methoxy substituents can also impact the excited-state properties of metal complexes, leading to shifts in absorption and emission spectra, a critical factor in the design of photosensitizers and luminescent materials. researchgate.net The synthesis of 5-Methoxy-4,7-phenanthroline itself is noted as a step in producing other complex functional molecules, such as 4,7-phenanthrolin-5,6-quinone. prepchem.com The study of such methoxy-substituted derivatives is crucial for developing ligands with tailored electronic characteristics for specific applications in catalysis and materials science. acs.orgacs.org

Scope and Objectives of the Research Investigation

This article focuses specifically on the chemical compound this compound. The primary objective is to present its known chemical and physical properties based on available scientific data. The investigation will detail its molecular structure and fundamental characteristics. This analysis serves to consolidate the current understanding of this specific compound and situate it within the broader research context of functionalized phenanthroline ligands.

Detailed Research Findings

Physicochemical Properties of this compound

This compound is a distinct organic compound within the phenanthroline family. Its fundamental properties have been characterized and are summarized in the table below. These data provide a foundational understanding of the compound's physical state and behavior under various conditions.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 951-06-4 | chemnet.comlookchem.com |

| Molecular Formula | C₁₃H₁₀N₂O | chemnet.comlookchem.com |

| Molecular Weight | 210.23 g/mol | chemnet.comlookchem.com |

| Melting Point | 105 °C | lookchem.com |

| Boiling Point | 401 °C at 760 mmHg | chemnet.comlookchem.com |

| Density | 1.25 g/cm³ | chemnet.comlookchem.com |

| Flash Point | 133.9 °C | chemnet.comlookchem.com |

| Refractive Index | 1.697 | chemnet.comlookchem.com |

| Vapor Pressure | 2.82E-06 mmHg at 25°C | chemnet.comlookchem.com |

Synthesis Information

The synthesis of this compound can be achieved through a double Skraup synthesis utilizing 2-methoxyparaphenylenediamine. prepchem.com This method provides a pathway to this specific enolether, which can then serve as a precursor for other functionalized phenanthroline derivatives. prepchem.com Another documented synthesis route involves reactants such as 2-methoxy-1,4-phenylenediamine sulfate (B86663) and glycerol (B35011). lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-12-8-11-9(4-2-6-14-11)10-5-3-7-15-13(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATJLKZMEUUKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C=CC=NC3=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301290 | |

| Record name | 5-methoxy-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-06-4 | |

| Record name | NSC142220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of 5 Methoxy 4,7 Phenanthroline and Its Derivatives

Established Synthetic Pathways to the 5-Methoxy-4,7-phenanthroline Scaffold

The construction of the this compound core primarily relies on classical methodologies, with ongoing research into more efficient and versatile alternatives.

Classical Skraup Synthesis Approaches and Modifications

The traditional and most cited method for synthesizing this compound is the double Skraup reaction. prepchem.comgoogle.com This reaction involves the cyclization of 2-methoxy-1,4-phenylenediamine or its hydrosulfate salt with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. prepchem.comoup.com The diacetyl derivative of 2-methoxy-1,4-phenylenediamine can also be utilized as a starting material. oup.com

The Skraup synthesis, while effective, is often referred to as "notorious" due to harsh reaction conditions and the use of potentially hazardous reagents. oup.com Modifications to the classical Skraup reaction have been explored to improve yields and create more environmentally friendly protocols. One such modification involves the use of microwave activation, which can accelerate the reaction and allow for the use of water as a solvent, aligning with the principles of green chemistry. rsc.org

A plausible mechanism for the Skraup reaction involves the dehydration of glycerol to form acrolein. This is followed by a regioselective 1,4-addition of the amine to the acrolein intermediate. Subsequent dehydrative ring closure and oxidation of the aromatic ring lead to the formation of the phenanthroline scaffold. rsc.org

Investigations into Alternative Synthesis Strategies for Phenanthroline Isomers

Given the limitations of the Skraup synthesis, researchers have investigated alternative routes to phenanthroline isomers, which can be adapted for the synthesis of this compound. These strategies often focus on building the heterocyclic system through different cyclization reactions.

One alternative approach involves the condensation of aminophenanthroline precursors with dicarbonyl compounds. scispace.com For instance, the synthesis of certain phenanthroline derivatives has been achieved through the condensation of 5,6-diamino-4,7-phenanthroline with glyoxal (B1671930). scispace.com While not a direct synthesis of this compound, this methodology highlights the potential for building the phenanthroline core from appropriately substituted diamine precursors.

Other strategies for synthesizing substituted phenanthrolines include the Doebner-Miller reaction and the Povarov reaction. The Doebner-Miller reaction utilizes an aromatic amine, an acid, and a second component like an α,β-unsaturated carbonyl compound. gfschemicals.com The Povarov reaction, a type of aza-Diels-Alder reaction, offers a multicomponent approach to synthesizing nitrogen-containing aromatic compounds from aromatic amines, aldehydes, and dienophiles. researchgate.net These methods provide avenues for creating a variety of substituted phenanthrolines, and their adaptation could offer alternative pathways to the this compound scaffold.

Functional Group Transformations and Derivatization Strategies of this compound

The reactivity of this compound allows for a range of functional group transformations, leading to a diverse array of derivatives with unique properties.

Oxidative Transformations to Quinone Derivatives (e.g., 4,7-phenanthroline-5,6-dione)

A key transformation of this compound is its oxidation to 4,7-phenanthroline-5,6-dione, also known as phanquone. prepchem.comoup.com This conversion is typically achieved by reacting this compound with a mixture of concentrated sulfuric acid and fuming nitric acid. prepchem.comgoogle.com The resulting quinone is an important intermediate for the synthesis of other complex heterocyclic systems and has been investigated for its biological activities. oup.comscispace.com

It is noteworthy that the direct oxidation of the parent 4,7-phenanthroline (B189438) to the corresponding dione (B5365651) is often unsuccessful. The presence of the electron-donating methoxy (B1213986) group in this compound facilitates this oxidative transformation. scispace.com

An alternative method for preparing 4,7-phenanthroline-5,6-dione involves the direct oxidation of 4,7-phenanthroline using a mixture of potassium bromide, nitric acid, and sulfuric acid (KBr-HNO₃-H₂SO₄). However, this method can lead to the formation of brominated byproducts. oup.com Synthesis of the dione via the oxidation of this compound yields a bromine-free product. oup.com

Reductive Pathways and Amination Reactions

The nitro derivatives of phenanthrolines can undergo reduction to form the corresponding amino compounds. For example, 3,8-Dimethyl-5-nitro-4,7-phenanthroline can be reduced to 3,8-Dimethyl-5-amino-4,7-phenanthroline. This transformation is significant as the resulting amino derivatives often exhibit enhanced biological activity.

Amination reactions can also be performed on chloro-substituted phenanthrolines. For instance, treatment of 2-chloro-1,10-phenanthroline (B21708) with various amines leads to the formation of substituted amino derivatives. gfschemicals.com This strategy could potentially be applied to chloro-derivatives of 4,7-phenanthroline to introduce amino functionalities.

Substitution Reactions Involving the Methoxy Group

The methoxy group in phenanthroline derivatives can be a site for substitution reactions. For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been prepared by reacting 4,7-dichloro-1,10-phenanthroline (B1630597) with sodium methoxide. gfschemicals.com This suggests that the methoxy group in this compound could potentially be displaced by other nucleophiles, although specific examples for this particular isomer are not extensively documented.

Furthermore, the methoxy groups in phenanthroline structures can undergo oxidation under certain conditions, which may lead to the formation of phenolic compounds. smolecule.com This reactivity provides another avenue for functionalization.

Direct C-H Functionalization Methodologies for Phenanthrolines with Methoxy Substituents

Direct C-H functionalization represents a powerful strategy for the streamlined synthesis of complex molecules by avoiding lengthy pre-functionalization steps. In the context of phenanthroline chemistry, this approach offers an efficient pathway to novel derivatives. Research has demonstrated the viability of direct C-H dicarbamoylation on the 1,10-phenanthroline (B135089) scaffold using a metal-free, light-free, and catalyst-free Minisci-type reaction. acs.orgnih.gov This method is significant as it allows for the direct installation of primary, secondary, and tertiary amides, an improvement over previous methods limited to primary amides. nih.gov

The methodology has proven effective for a range of substituted phenanthrolines. acs.org Notably, phenanthrolines bearing methoxy substituents at the 4,7-positions undergo smooth dicarbamoylation at the 2,9-positions, yielding excellent results (91–99%). hw.ac.uk This tolerance for electron-donating groups like methoxy highlights the robustness and broad applicability of the reaction. hw.ac.uk The general reaction involves treating the phenanthroline substrate with an appropriate oxamic acid in the presence of an oxidant like potassium persulfate in trifluoroacetic acid. acs.orghw.ac.uk

A proposed mechanism for this transformation involves the generation of a carbamoyl (B1232498) radical from the corresponding oxamic acid. acs.org This radical then undergoes addition to the activated phenanthroline substrate. Subsequent hydrogen atom abstraction or a single electron transfer (SET) process furnishes the final dicarbamoylated product. acs.org This advancement significantly enhances step efficiency, as demonstrated by the synthesis of a complex phenanthroline derivative in just two steps from a commercially available precursor, a considerable improvement on the previous 11-step synthesis. hw.ac.uk

N-Alkylation Strategies for 4,7-Phenanthroline Derivatives

The quaternization of nitrogen atoms in the 4,7-phenanthroline scaffold is a fundamental strategy for producing a diverse array of functional derivatives. The N-alkylation reaction is a straightforward and efficient method, typically involving the reaction of 4,7-phenanthroline with various reactive halides. researchgate.nettuiasi.ro This process leads to the formation of monoquaternary 4,7-phenanthrolinium salts in excellent yields, often ranging from 67% to 94%. tuiasi.ro The reaction is commonly carried out in a suitable solvent such as anhydrous acetonitrile (B52724), often under reflux conditions. tuiasi.roshd-pub.org.rs

This strategy has been employed to synthesize a series of 4,7-phenanthrolinium salts with various substituents. For example, reacting 4,7-phenanthroline with different 2-bromoacetophenones (bearing substituents like -CH₃, -OCH₃, -NO₂, -Cl at the para position of the phenyl ring) yields the corresponding 4-(2-oxo-2-phenylethyl)-4,7-phenanthrolin-4-ium bromides. researchgate.netshd-pub.org.rs The specific halide used can be varied to introduce different functional groups, such as iodoacetamide (B48618) or bromoacetonitrile, to yield salts with amino-oxoethyl or cyanomethyl groups attached to one of the nitrogen atoms. shd-pub.org.rs

While the synthesis of monoquaternary salts is efficient, attempts to produce diquaternary salts under similar conditions have been reported as unsuccessful. researchgate.net It is suggested that the deactivating effect of the first quaternization on the second nitrogen atom prevents a subsequent alkylation from occurring. shd-pub.org.rs The synthesized monoquaternary salts have been characterized by various spectral methods, including IR, ¹H-NMR, and ¹³C-NMR, confirming their structures. researchgate.netshd-pub.org.rs

Table 1: Examples of N-Alkylated 4,7-Phenanthroline Derivatives

| Reactant | Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 4,7-Phenanthroline | 2-Bromo-1-(p-tolyl)ethan-1-one | 4-(2-Oxo-2-(p-tolyl)ethyl)-4,7-phenanthrolin-4-ium bromide | High | shd-pub.org.rs |

| 4,7-Phenanthroline | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 4-(2-(4-Methoxyphenyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | High | shd-pub.org.rs |

| 4,7-Phenanthroline | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4-(2-(4-Chlorophenyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | High | researchgate.net |

| 4,7-Phenanthroline | 2-Iodoacetamide | 4-(2-Amino-2-oxoethyl)-4,7-phenanthrolin-4-ium iodide | High | shd-pub.org.rs |

| 4,7-Phenanthroline | 2-Bromoacetonitrile | 4-(Cyanomethyl)-4,7-phenanthrolin-4-ium bromide | High | shd-pub.org.rs |

Synthesis of Fused Polycyclic Systems Incorporating the 4,7-Phenanthroline Moiety

Pyrrolophenanthroline Scaffolds

The fusion of a pyrrole (B145914) ring to the 4,7-phenanthroline core creates pyrrolophenanthroline scaffolds, a class of compounds with significant interest. nih.govtandfonline.com A primary synthetic route to these systems involves a [3+2] dipolar cycloaddition reaction. tandfonline.com This strategy typically begins with the N-alkylation of 4,7-phenanthroline to form a monoquaternary phenanthrolinium salt. nih.govtandfonline.com

In the presence of a base, such as triethylamine (B128534), these salts generate 4,7-phenanthrolin-4-ium ylides in situ. These ylides act as 1,3-dipoles and react with various dipolarophiles, such as substituted alkynes and alkenes, to construct the pyrrole ring. nih.govtandfonline.com For instance, the reaction of phenanthrolinium ylides with ethyl propiolate leads to the formation of pyrrolo[2,1-c] nih.govresearchgate.netphenanthrolines. nih.gov The reaction proceeds through an initial, unstable cycloadduct that undergoes aromatization under the reaction conditions to yield the stable, fused polycyclic product. nih.gov

This versatile methodology allows for the synthesis of a wide range of substituted pyrrolophenanthrolines by varying the substituent on the initial phenanthrolinium ylide and the nature of the dipolarophile. tandfonline.com For example, using dimethyl acetylenedicarboxylate (B1228247) (DMAD) as the dipolarophile results in the formation of pyrrolophenanthroline dicarboxylate derivatives. tandfonline.com The structures of these complex molecules are unambiguously confirmed through analytical techniques including NMR, IR, and, in many cases, single-crystal X-ray diffraction. tandfonline.comresearchgate.net

Table 2: Synthesis of Pyrrolo[2,1-c] nih.govresearchgate.netphenanthroline Derivatives

| 4,7-Phenanthrolinium Ylide Precursor | Dipolarophile | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(2-(4-Methoxyphenyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | Dimethyl acetylenedicarboxylate | Dimethyl 9-(4-methoxybenzoyl)pyrrolo[2,1-c] nih.govresearchgate.netphenanthroline-7,8-dicarboxylate | 51% | tandfonline.com |

| 4-(2-(4-Chlorophenyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | Dimethyl acetylenedicarboxylate | Dimethyl 9-(4-chlorobenzoyl)pyrrolo[2,1-c] nih.govresearchgate.netphenanthroline-7,8-dicarboxylate | 55% | tandfonline.com |

| 4-(2-Cyano-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | Dimethyl acetylenedicarboxylate | Dimethyl 9-cyanopyrrolo[2,1-c] nih.govresearchgate.netphenanthroline-7,8-dicarboxylate | 50% | tandfonline.com |

Tetraazatriphenylene Systems from Dione Precursors

Tetraazatriphenylene systems, particularly pyrazino[2,3-f] nih.govresearchgate.netphenanthroline (ppz), are constructed by fusing a pyrazine (B50134) ring onto the 4,7-phenanthroline framework. The key precursor for this synthesis is 4,7-phenanthroline-5,6-dione. scispace.comresearchgate.net While direct oxidation of 4,7-phenanthroline to the dione is generally unsuccessful, electron-rich derivatives such as this compound can be effectively oxidized to the required dione precursor. scispace.com This oxidation can be achieved using reagents like concentrated sulfuric acid and fuming nitric acid. prepchem.comgoogle.com

A highly efficient route to ppz and its derivatives involves the condensation of 5,6-diamino-4,7-phenanthroline with α-dicarbonyl compounds. scispace.com The diamine intermediate is prepared from the 4,7-phenanthroline-5,6-dione. scispace.com Condensation of this diamine with glyoxal in ethanol (B145695) provides 1,4,5,12-tetraazatriphenylene in quantitative yield. scispace.comresearchgate.net This method is superior to previous routes that involved the condensation of the dione with ethylenediamine, which resulted in a disproportionation reaction that limited the maximum yield of ppz to 50%. scispace.com

This versatile condensation approach allows for the synthesis of various ppz derivatives by using different α-dicarbonyl compounds in place of glyoxal. scispace.com Furthermore, new derivatives can be prepared starting from 1,4,5,12-tetraazatriphenylene-2,3-dicarbonitrile, which itself is produced by the condensation of diaminomaleonitrile (B72808) with the 4,7-phenanthroline-5,6-dione precursor. scispace.comresearchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound is accomplished via a double Skraup synthesis. prepchem.com This classical reaction involves the synthesis of quinolines (and by extension, phenanthrolines) from an aniline (B41778) derivative, glycerol, an oxidizing agent, and sulfuric acid. prepchem.comrsc.org In the case of this compound, the starting material is 2-methoxy-p-phenylenediamine. prepchem.com

The mechanism of the Skraup reaction is a multi-step process. First, glycerol is dehydrated by the concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.

Step 1: Dehydration of Glycerol

Coordination Chemistry and Metallosupramolecular Architectures of 5 Methoxy 4,7 Phenanthroline Ligands

Fundamental Principles of Metal Ion Chelation by Phenanthroline Nitrogen Atoms

Chelation is a fundamental concept in coordination chemistry where a single ligand, known as a chelating agent, binds to a central metal ion at two or more points, forming a ring-like structure called a chelate. nih.gov This process is entropically favorable and results in a more stable complex, an observation known as the chelate effect.

The 1,10-phenanthroline (B135089) scaffold, the core of 5-Methoxy-4,7-phenanthroline, is a classic bidentate chelating ligand. It possesses two nitrogen atoms positioned in a way that allows them to simultaneously donate their lone pairs of electrons to a metal ion. This coordination forms a stable five-membered ring, significantly enhancing the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands like pyridine. d-nb.info The planar and rigid structure of the phenanthroline system further contributes to the pre-organization of the binding site, facilitating efficient metal ion capture. d-nb.info

Design and Synthesis of this compound Metal Complexes

The design of metal complexes using this compound leverages these fundamental chelation principles. The methoxy (B1213986) group introduces an electron-donating effect, which can modulate the electronic properties of the complex and influence its reactivity and photophysical characteristics.

The synthesis of transition metal complexes with phenanthroline-based ligands is typically straightforward. A common method involves reacting a metal salt with the ligand in a suitable solvent. For instance, a zinc(II) complex with the closely related 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand was synthesized by adding the ligand to an acetonitrile (B52724) suspension of zinc(II) chloride and heating the solution. nih.gov Similar approaches can be employed for this compound with various transition metals such as cobalt, nickel, and copper. rsc.org

Structural characterization, often performed using single-crystal X-ray diffraction, reveals the precise coordination environment of the metal ion. In the case of dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ² N,N′)zinc(II), the zinc(II) atom is four-coordinate, bonded to the two nitrogen atoms of the phenanthroline ligand and two chloride ions, resulting in a distorted tetrahedral geometry. nih.gov The distortion from a perfect tetrahedral arrangement is often quantified by the τ₄ descriptor value. nih.gov

Table 1: Selected Structural Data for a [ZnCl₂(C₁₄H₁₂N₂O₂)] Complex Note: Data is for the closely related 4,7-dimethoxy-1,10-phenanthroline ligand. nih.gov

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Zn—N | 2.067 (2) |

| Zn—Cl | 2.2206 (7) |

| Bond Angles (°) | |

| N—Zn—N | 81.67 (10) |

| Cl—Zn—Cl | 114.39 (4) |

| N—Zn—Cl | 106.67 (6) - 113.84 (6) |

| Geometry Descriptor | |

| τ₄ | 0.87 |

Lanthanide ions (Ln³⁺) are known for their unique luminescent properties, characterized by sharp, line-like emission bands and long luminescence lifetimes. acs.org However, their direct excitation is inefficient due to the forbidden nature of f-f transitions. acs.org To overcome this, organic ligands that can absorb light and transfer the energy to the lanthanide ion are used. This process is known as the "antenna effect."

This compound and its derivatives are effective antenna ligands for sensitizing lanthanide emission. bohrium.comresearchgate.net The synthesis of these complexes generally involves the reaction of a lanthanide salt, such as a nitrate, with the phenanthroline ligand. bohrium.com In the resulting complex, the phenanthroline ligand absorbs ultraviolet radiation, becomes electronically excited, and transfers its absorbed energy to the central lanthanide ion. This energy transfer populates the emissive excited state of the Ln³⁺ ion, leading to its characteristic luminescence. nih.gov For example, europium(III) complexes often exhibit a strong red emission corresponding to the ⁵D₀→⁷F₂ hypersensitive transition, which is very sensitive to the coordination environment. nih.gov

Catalytic Applications of this compound Metal Complexes

The stable and well-defined structures of metal-phenanthroline complexes make them suitable candidates for various catalytic applications. The ligand framework can be tuned to influence the catalytic activity and selectivity of the metal center.

Metal complexes incorporating phenanthroline ligands have demonstrated significant catalytic activity in a range of organic transformations. d-nb.info One notable application is in the conversion of CO₂ into valuable chemicals. oaepublish.com For example, a hypercrosslinked polymer modified with a cobalt-phenanthroline complex has been shown to be a highly efficient catalyst for the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates under ambient temperature and pressure. oaepublish.com The catalyst demonstrates good universality, effectively converting various epoxide substrates with high yields. oaepublish.com

Table 2: Catalytic Performance of a Cobalt-Phenanthroline Polymer (HCP-PNTL-Co-B) in CO₂ Cycloaddition oaepublish.com

| Entry | Epoxide Substrate | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Propylene oxide | 8 | 98 |

| 2 | 1,2-Epoxybutane | 8 | 98 |

| 3 | Epichlorohydrin | 6 | 99 |

| 4 | Styrene oxide | 12 | 96 |

| 5 | Glycidyl methyl ether | 6 | 99 |

| 6 | 2,3-Epoxide propyl butyl ether | 12 | 94 |

| 7 | 1,2-Epoxide tetradecane | 12 | 92 |

The extended π-conjugated system of the phenanthroline ligand makes it redox-active, allowing its metal complexes to participate in electron transfer processes. These processes are fundamental to many catalytic cycles, particularly in photoredox catalysis. researchgate.net The complexes can absorb light, leading to the formation of excited states such as metal-to-ligand charge transfer (MLCT) states. In an MLCT state, an electron is promoted from a metal-centered orbital to a ligand-centered orbital.

This charge separation allows the complex to act as either a photo-reductant or a photo-oxidant. For instance, in the photocatalytic reduction of CO₂, a photosensitizer absorbs light and transfers an electron to the catalyst, which then facilitates the reduction of CO₂. oaepublish.com The phenanthroline ligand can act as an electron reservoir, stabilizing the reduced state of the complex and mediating the transfer of electrons to the substrate. scispace.com These "redox" bands, caused by electron transfer between the metal and the ligands, are a key feature of the electronic spectra of these complexes. scispace.com

Supramolecular Interactions and Self-Assembly in Phenanthroline Systems

The self-assembly of phenanthroline-based systems is a cornerstone of supramolecular chemistry, leading to the formation of intricate and functional architectures. acs.org These processes are governed by a variety of non-covalent interactions.

Host-Guest Chemistry

π-π Stacking Interactions in Solid-State Structures

While general properties of this compound have been noted, including its melting point of 105 °C, there is a clear need for further research to elucidate its specific coordination behavior and supramolecular chemistry. lookchem.com The synthesis of this compound has been described, but its application and detailed structural analysis in the context of supramolecular chemistry remain an open area for investigation. lookchem.com

Biological and Biomedical Research Investigations of 5 Methoxy 4,7 Phenanthroline and Its Bioactive Analogues

Antimicrobial and Antiparasitic Efficacy Studies

Derivatives of the 4,7-phenanthroline (B189438) skeleton have been the subject of numerous studies to evaluate their effectiveness against a variety of pathogens, including protozoa, amoebae, and bacteria.

One of the most studied derivatives is 4,7-phenanthroline-5,6-dione, also known as phanquinone (B1679763). wikipedia.orgebi.ac.uk This orthoquinone is derived from the oxidation of 4,7-phenanthroline. wikipedia.orgebi.ac.uk Historically, phanquinone has been recognized for its potent activity against protozoa and amoebae. oup.com Early research highlighted its distinct amoebicidal effect, demonstrating efficacy against Entamoeba histolytica. lboro.ac.uk This has been a significant area of investigation, with some literature from as early as 1965 discussing the use of quinone-phenanthroline compounds in cases of amebiasis. nih.gov

The interest in phenanthrolines as antiprotozoal agents continues, with various derivatives being explored as potential antimalarial candidates. nih.gov Studies have shown that the 1,10-phenanthroline (B135089) skeleton, a related isomer, is a promising lead for antimalarial compounds, and by extension, derivatives of 4,7-phenanthroline are also considered bioactive in this context. nih.gov The broader class of quinone derivatives is known to exhibit a wide spectrum of biological activities, including antiprotozoal effects. researchgate.net

The antibacterial properties of 4,7-phenanthroline derivatives have also been a key area of research. Phanquinone (4,7-phenanthroline-5,6-dione) has been investigated for its bactericidal activity. wikipedia.orgebi.ac.uk Early studies confirmed its antibacterial action against pathogens such as Escherichia coli and Staphylococcus aureus. lboro.ac.uk

More recent research has focused on synthesizing new derivatives to combat specific and resilient bacterial threats, such as Mycobacterium tuberculosis. A series of novel 4,7-phenanthrolin-4-ium salts were synthesized and evaluated for their in vitro antimycobacterial activity against the H37Rv strain of M. tuberculosis. shd-pub.org.rsresearchgate.net The studies found that the biological activity was influenced by the substituents on the benzoyl moiety of the compounds. researchgate.netgrafiati.com For instance, the derivative substituted with a (p)chloro-benzoyl group showed the most significant antimycobacterial effects. researchgate.netshd-pub.org.rs Another study detailed the synthesis of new fused pyrrolo[2,1-c] nih.govresearchgate.netphenanthroline derivatives, of which five compounds were found to possess moderate antimycobacterial activity. tandfonline.com

The table below summarizes the antimycobacterial activity for a selection of these synthesized 4,7-phenanthrolinium salts against M. tuberculosis H37Rv.

Table 1: Antimycobacterial Activity of 4,7-Phenanthrolinium Salts

| Compound Name | Substituent Group | IC₅₀ (µM) |

|---|---|---|

| 4-(2-(4-Tolyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | (p)Methyl-benzoyl | >100 |

| 4-(2-(4-Chlorophenyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | (p)Chloro-benzoyl | 84 |

| 4-(2-(4-Methoxyphenyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | (p)Methoxy-benzoyl | >100 |

| 4-(2-(4-Nitrophenyl))-2-oxoethyl)-4,7-phenanthrolin-4-ium bromide | (p)Nitro-benzoyl | >100 |

| 4-(2-Amino-2-oxoethyl)-4,7-phenanthrolin-4-ium iodide | Amide | >100 |

Data sourced from Al Matarneh et al. (2016). shd-pub.org.rs

Molecular Mechanisms of Biological Action

The diverse biological effects of 5-methoxy-4,7-phenanthroline analogues are rooted in their interactions at the molecular level, including influencing enzyme function, binding to macromolecules, and affecting cellular pathways implicated in disease.

A significant finding in the study of 4,7-phenanthroline derivatives is the ability of 4,7-phenanthroline-5,6-dione (phanquinone) to function as an enzyme cofactor. Research has demonstrated that it can replace the natural coenzyme, methoxatin (PQQ), in the enzyme glucose dehydrogenase from the bacterium Acinetobacter calcoaceticus. nih.govresearchgate.net When the apoenzyme (the enzyme without its cofactor) was reconstituted with 4,7-phenanthroline-5,6-dione, its catalytic activity was restored. oup.comnih.gov This functional replacement is specific, as other isomers like 1,10- and 1,7-phenanthroline-5,6-diones were unable to serve as cofactors for this enzyme. nih.govresearchgate.net This capacity for cofactor replacement highlights a key mechanism of action and has spurred interest in using this compound as a redox mediator in biosensors. oup.comcore.ac.uk

The planar, aromatic structure of the phenanthroline nucleus makes it a candidate for interaction with biological macromolecules like DNA. Derivatives of 4,7-phenanthroline have been reported to act as high-affinity stabilizing agents for triple-helix DNA. tandfonline.com This mode of interaction is a known mechanism for many bioactive compounds and can interfere with cellular processes such as DNA replication and transcription, leading to cytotoxic or antimicrobial effects.

The biological activities of 4,7-phenanthroline derivatives extend to modulating complex cellular pathways involved in various diseases. Notably, 4,7-phenanthroline-5,6-dione has been identified as a compound of interest for its potential use in the prevention and treatment of neurodegenerative conditions such as Alzheimer's disease and prion diseases. oup.com The development of novel pharmaceutical compounds that can inhibit oxidative stress in cells is considered a promising strategy for treating such neurodegenerative diseases. google.com

Furthermore, this compound has been suggested to be useful in pathological conditions that are influenced by the activity of matrix metalloproteinases (MMPs). oup.com MMPs are enzymes that degrade the extracellular matrix and are critically involved in processes like tumor cell invasion and metastasis. mdpi.com The inhibition of MMPs is a therapeutic strategy, and other phenanthroline-based compounds have been shown to inhibit the activity of MMP-2 and MMP-9. mdpi.comusbio.net

Phenanthroline-Based Scaffolds in Therapeutic Agent Design

Phenanthroline and its derivatives are versatile compounds that have garnered significant interest in medicinal chemistry. chim.it Their unique structure, characterized by a planar, rigid, and electron-deficient aromatic system, allows them to interact with various biological targets, making them promising candidates for the development of new therapeutic agents. mdpi.com The fusion of phenanthroline with other heterocyclic rings can lead to the creation of novel ligands with enhanced biological activities, including anticancer properties. mdpi.com

Anticancer Activities of Fused Phenanthrolines and Metal Complexes

The phenanthroline scaffold is a key component in the design of numerous bioactive compounds, some of which are found in natural products like alkaloids. mdpi.com This has spurred research into synthetic phenanthroline derivatives as potential anticancer agents. The fusion of phenanthroline with other heterocyclic rings has been a successful strategy in developing new classes of compounds with significant antiproliferative activity. mdpi.com

For instance, fused pyrrolophenanthroline derivatives have been synthesized and evaluated for their anticancer properties. mdpi.comresearchgate.net In a study involving three series of these derivatives based on 1,7-phenanthroline, 4,7-phenanthroline, and 1,10-phenanthroline, two compounds, 8a and 11c , demonstrated notable growth inhibition against a panel of sixty human cancer cell lines. mdpi.com Compound 11c , a pyrrolo[1,2-a] nih.govdiva-portal.orgphenanthroline derivative, exhibited a broad spectrum of antiproliferative efficacy, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.296 to 250 μM. mdpi.comresearchgate.net Molecular docking studies suggested that these compounds exert their effect by binding to the colchicine (B1669291) binding site of tubulin, thereby interfering with microtubule dynamics, a critical process in cell division. mdpi.com

Table 1: In Vitro Growth Inhibition (GI%) of Selected Fused Pyrrolophenanthroline Derivatives

| Compound | Cell Line Sub-panel | Mean Growth Percent (%) |

|---|---|---|

| 5c | Leukemia | 77.26 |

| Non-Small Cell Lung Cancer | 89.29 | |

| Colon Cancer | 93.33 | |

| CNS Cancer | 91.84 | |

| Melanoma | 86.41 | |

| Ovarian Cancer | 93.63 | |

| Renal Cancer | 93.38 | |

| Prostate Cancer | 91.01 | |

| Breast Cancer | 90.58 | |

| 8a | Leukemia | 1.83 |

| Non-Small Cell Lung Cancer | 34.14 | |

| Colon Cancer | 22.11 | |

| CNS Cancer | 35.50 | |

| Melanoma | -1.11 | |

| Ovarian Cancer | 19.33 | |

| Renal Cancer | 39.43 | |

| Prostate Cancer | 30.50 | |

| Breast Cancer | 26.50 | |

| 8b | Leukemia | 82.33 |

| Non-Small Cell Lung Cancer | 96.14 | |

| Colon Cancer | 98.71 | |

| CNS Cancer | 100.00 | |

| Melanoma | 98.00 | |

| Ovarian Cancer | 96.88 | |

| Renal Cancer | 97.57 | |

| Prostate Cancer | 96.00 | |

| Breast Cancer | 98.63 | |

| 11c | Leukemia | -26.00 |

| Non-Small Cell Lung Cancer | 1.86 | |

| Colon Cancer | 1.00 | |

| CNS Cancer | 11.50 | |

| Melanoma | -29.22 | |

| Ovarian Cancer | 11.44 | |

| Renal Cancer | 11.29 | |

| Prostate Cancer | 13.00 | |

| Breast Cancer | 5.13 |

Data sourced from a single-dose assay at a 10 μM concentration. A negative value indicates cell death.

Metal complexes of phenanthroline derivatives have also emerged as a promising class of anticancer agents. Ruthenium(II) complexes, in particular, have been extensively studied due to their potential to overcome the limitations of traditional platinum-based drugs, such as toxicity and drug resistance. brieflands.com A series of Ru(II) complexes based on a 1,10-phenanthroline ligand containing a tetrazole moiety showed cytotoxicity against the B16F10 melanoma cell line comparable to cisplatin. brieflands.com These complexes were found to increase intracellular reactive oxygen species (ROS) levels and induce apoptosis. brieflands.com

Furthermore, organometallic half-sandwich complexes of rhodium(III) and ruthenium(II) with substituted 1,10-phenanthroline derivatives have been investigated for their ability to target multidrug-resistant (MDR) cancer cells. acs.org The complex [Rh(III)(η⁵-C₅Me₅)(BP)Cl]Cl , where BP is bathophenanthroline, displayed significant cytotoxicity against MDR uterine sarcoma cells with an IC50 of 0.23 μM and a high selectivity ratio. acs.org

The development of heterometallic compounds, which contain more than one type of metal center, represents another innovative approach in cancer therapy. nih.gov These complexes can exhibit synergistic effects, leading to improved efficacy and better physicochemical properties compared to their monometallic counterparts. nih.gov

Development of Artificial Nucleases

The ability of phenanthroline ligands to form stable complexes with metal ions has been harnessed in the design of artificial nucleases. These synthetic molecules are capable of cleaving DNA and RNA, making them valuable tools in molecular biology and potential therapeutic agents for gene silencing. chim.it

The complex [Cu(1,10-phenanthroline)₂]²⁺ is a well-known example of a chemical nuclease. acs.org In the presence of a reducing agent and molecular oxygen, it can generate reactive oxygen species that lead to the cleavage of DNA. chim.it This has served as a template for the development of more sophisticated artificial nucleases with improved specificity and efficiency. acs.org

Researchers have developed oligonucleotide-based artificial nuclease (OBAN) systems where a phenanthroline-metal complex is tethered to an oligonucleotide. nih.govnih.gov This allows for the targeted cleavage of a complementary RNA sequence. For instance, OBANs consisting of 2'-O-methyloligoribonucleosides linked to 5-amino-2,9-dimethylphenanthroline have been shown to selectively cleave target oligoribonucleotides. nih.gov The efficiency of cleavage can be influenced by the size of the bulge formed in the target RNA and the positioning of the catalytic group. nih.gov

Peptide nucleic acid (PNA)-based artificial ribonucleases, or "PNAzymes," are another promising class of artificial nucleases. diva-portal.org PNA is a synthetic DNA mimic that exhibits high binding affinity and specificity to complementary nucleic acid sequences. By conjugating a phenanthroline derivative to a PNA strand, researchers have created PNAzymes capable of sequence-selective cleavage of target RNA. diva-portal.org These PNAzymes have demonstrated faster cleavage rates than many oligonucleotide-based systems. diva-portal.org

Analytical Applications in Biological Sample Analysis

Beyond their therapeutic potential, phenanthroline derivatives have also found important applications in analytical chemistry, particularly in the analysis of biological samples.

Fluorogenic Derivatization Reagents for Amino Acid Analysis (e.g., Phanquinone)

Phanquinone (4,7-phenanthroline-5,6-dione) is a notable phenanthroline derivative that has been successfully employed as a fluorogenic derivatization reagent for the analysis of amino acids. nih.govnih.govacademicjournals.orgresearchgate.netresearchgate.net In its native state, phanquinone has minimal intrinsic fluorescence. researchgate.netresearchgate.net However, it reacts with the primary amino group of amino acids to form highly fluorescent derivatives. researchgate.netresearchgate.net This reaction allows for the sensitive detection of amino acids in complex biological matrices like plasma and urine. nih.gov

The derivatization process typically involves heating the sample with phanquinone in a buffered solution. nih.govresearchgate.net The resulting fluorescent adducts can then be separated using techniques like high-performance liquid chromatography (HPLC) and detected with a fluorescence detector. nih.govnih.govresearchgate.net This method offers high sensitivity, with detection and quantitation limits in the femtomole range. nih.gov

The use of phanquinone for amino acid analysis presents several advantages. The resulting derivatives are stable, and the derivatization reaction is not prone to producing fluorescent degradation products, which can interfere with the analysis. nih.govacademicjournals.org This makes it a reliable method for the quality control of amino acid content in pharmaceutical preparations and for the determination of amino acid profiles in biological samples. nih.govnih.gov

Table 2: Analytical Parameters for Amino Acid Analysis using Phanquinone Derivatization

| Parameter | Value | Reference |

|---|---|---|

| Derivatization Temperature | 68 °C | nih.govresearchgate.net |

| Derivatization Time | 30-60 min | nih.govresearchgate.net |

| Buffer pH | 8.0 | nih.govnih.gov |

| Excitation Wavelength (λex) | 400 nm | nih.govresearchgate.net |

| Emission Wavelength (λem) | 460 nm | nih.govresearchgate.net |

| Detection Limits | 10-450 fmol | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and purity evaluation of 5-Methoxy-4,7-phenanthroline. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is fundamental for the accurate quantification and purity assessment of this compound. While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, suitable methods can be inferred from the analysis of its derivatives, such as 4,7-phenanthroline-5,6-dione, which is synthesized from this compound. nih.gov Method development for phenanthroline derivatives often involves reversed-phase chromatography, utilizing a C18 stationary phase. researchgate.net

A typical HPLC method for phenanthroline compounds would be optimized for parameters such as column type, mobile phase composition, flow rate, and detection wavelength. The validation of such a method would adhere to the International Council for Harmonisation (ICH) guidelines, encompassing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.gov For instance, a validated method for a related phenanthroline derivative demonstrated good linearity over a concentration range of 0.05–1.50 mg/mL with a correlation coefficient greater than 0.999. nih.gov

Table 1: Illustrative HPLC Method Parameters for Phenanthroline Derivatives

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water (with potential additives like formic acid or triethylamine (B128534) for peak shape improvement) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's absorbance maximum (e.g., 254 nm or 302 nm) researchgate.net |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 35-40 °C) researchgate.net |

This table presents a generalized set of parameters based on methods for related phenanthroline compounds and serves as a starting point for the development of a specific method for this compound.

Impurity Profiling by HPLC-Mass Spectrometry (MS)

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of active pharmaceutical ingredients. ijprajournal.com HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for the identification and characterization of impurities in this compound. biomedres.uschimia.ch This hyphenated technique provides not only the retention time of an impurity from the HPLC separation but also its mass-to-charge ratio (m/z) from the mass spectrometer, which is invaluable for structural elucidation. beilstein-journals.org

During the synthesis of this compound, potential impurities can arise from starting materials, intermediates, or side reactions. For example, in the synthesis of the related 4,7-phenanthroline-5,6-dione from 4,7-phenanthroline (B189438), 5-Bromo-4,7-phenanthroline was identified as a major impurity when using a brominating agent. nih.gov By employing HPLC-MS, it was confirmed that the dione (B5365651) prepared via this compound was free of this bromine-containing impurity. nih.gov This highlights the utility of HPLC-MS in tracking and identifying impurities based on their specific synthetic routes.

Spectroscopic Investigations for Structural Elucidation and Electronic Properties

Spectroscopic techniques are essential for the definitive structural confirmation of this compound and for probing its electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 9.2 | 120 - 155 |

| Methoxy (B1213986) Protons | ~4.0 | ~55 |

These are approximate ranges based on general values for phenanthroline and methoxy-aromatic compounds. Actual values would require experimental determination.

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands corresponding to π→π* transitions within the aromatic phenanthroline system. nih.govresearchgate.net The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 4,7-phenanthroline. nih.gov

Phenanthroline and its derivatives are also known to exhibit luminescence (fluorescence or phosphorescence), which is the emission of light upon absorption of UV radiation. researchgate.net The luminescence properties, including the excitation and emission wavelengths and quantum yield, are sensitive to the molecular structure and the environment.

Table 3: Expected UV-Vis Absorption and Luminescence Properties of this compound

| Parameter | Expected Value/Range |

| UV-Vis Absorption Maxima (λmax) | 230 - 350 nm |

| Luminescence Emission Maxima (λem) | 350 - 450 nm |

These are estimated ranges based on data for related phenanthroline derivatives. nih.govresearchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include the C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching vibrations of the phenanthroline core, and the C-O stretching of the methoxy group. rsc.orgresearchgate.net The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule and can be used for its identification.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methoxy) | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1500 - 1650 |

| C-O Stretch (methoxy) | 1000 - 1300 |

| C-H Out-of-Plane Bending | 700 - 900 |

These are general ranges for the specified functional groups and the phenanthroline ring system. rsc.orgresearchgate.net

X-ray Diffraction Analysis for Crystal Structure Determination

As of the current available literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. This technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

While data for the target compound is unavailable, studies on similar molecules, such as Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II), have been published. nih.gov In this related compound, the 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand coordinates to a zinc(II) metal center. nih.gov Such studies reveal a distorted tetrahedral coordination environment around the metal atom and provide details on π–π stacking interactions between adjacent phenanthroline rings. nih.gov However, it is critical to note that these findings are not directly applicable to this compound, as the position and number of methoxy groups, as well as the absence of a metal center, would significantly alter the crystal packing and molecular geometry.

Without experimental data, any discussion on the crystal structure of this compound remains speculative. Theoretical modeling could predict its structure, but this would require validation through experimental X-ray diffraction analysis.

Computational and Theoretical Chemistry Studies of 5 Methoxy 4,7 Phenanthroline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to explore the relationship between a molecule's structure and its chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. researchgate.net It is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining a molecule's reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

For phenanthroline derivatives, the distribution and energy of these orbitals are key to understanding their behavior. The HOMO is often located on the phenanthroline ring system, indicating its electron-rich nature. In the case of 5-Methoxy-4,7-phenanthroline, the presence of the electron-donating methoxy (B1213986) group (-OCH3) is expected to increase the energy of the HOMO (E_HOMO), making the molecule a better electron donor compared to unsubstituted phenanthroline. nanobioletters.com

DFT calculations are also employed to predict redox potentials, which are crucial for applications in electrochemistry and catalysis. The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which in turn influence the redox behavior of the molecule. While specific redox potential values for this compound require dedicated calculations, studies on related heterocyclic compounds show a strong correlation between DFT-calculated orbital energies and experimentally observed electrochemical properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant quantum chemical parameter. A smaller energy gap suggests that a molecule is more easily polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.commdpi.comschrodinger.com

In addition to the energy gap, other quantum chemical parameters are calculated to provide a more comprehensive picture of reactivity. These global reactivity descriptors, derived from the HOMO and LUMO energies, include:

Electronegativity (χ): Describes the ability of a molecule to attract electrons. mdpi.com

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Compounds with low hardness are associated with strong interactions with metal surfaces. researchgate.net

Global Softness (σ): The reciprocal of global hardness, indicating high reactivity. researchgate.net

Studies on phenanthroline and its derivatives consistently use these parameters to predict their behavior in various applications, such as corrosion inhibition. jsribadan.ng A low energy gap, low hardness, and high softness are generally indicative of a good potential inhibitor. researchgate.netjsribadan.ng

| Parameter | Symbol | Significance | Typical Correlation with Reactivity/Inhibition |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents electron-donating ability. nih.gov | Higher values indicate stronger electron donation. jsribadan.ng |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents electron-accepting ability. nih.gov | Lower values indicate stronger electron acceptance. jsribadan.ng |

| HOMO-LUMO Energy Gap | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. mdpi.com | Smaller values indicate higher reactivity. nih.gov |

| Global Hardness | η | Measures resistance to charge transfer. nih.gov | Lower values indicate higher reactivity. researchgate.net |

| Global Softness | σ | Reciprocal of hardness (1/η). nih.gov | Higher values indicate higher reactivity. researchgate.net |

| Electronegativity | χ | Describes the tendency to attract electrons. nih.gov | Lower values can indicate better inhibition properties. mdpi.com |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, such as a protein or a metal surface. These methods are invaluable in drug discovery and materials science.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This technique is essential in drug design for screening potential drug candidates and understanding their mechanism of action. nih.gov For phenanthroline-based compounds, docking studies have been used to investigate their potential as anticancer agents or enzyme inhibitors. nih.govnih.gov

In a typical docking simulation, this compound would be placed in the active site of a target protein. The simulation then explores various binding poses and scores them based on the calculated binding affinity or free energy of binding. The interactions stabilizing the ligand-protein complex can be visualized and analyzed, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-stacking: Interactions between the aromatic rings of the phenanthroline core and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

The specific methoxy group on the phenanthroline could participate in hydrogen bonding or alter the electrostatic potential of the molecule, influencing its binding orientation and affinity within a protein's active site. researchgate.net

Computational studies, particularly DFT and molecular dynamics simulations, are widely used to investigate the potential of organic molecules as corrosion inhibitors for metals. researchgate.netjsribadan.ng Phenanthroline and its derivatives are recognized as effective corrosion inhibitors, especially for metals like iron and copper in acidic environments. jecst.orgnih.gov Their effectiveness stems from the presence of nitrogen heteroatoms and the planar aromatic system, which facilitate strong adsorption onto the metal surface. researchgate.net

The mechanism of inhibition involves the molecule adsorbing onto the metal, forming a protective barrier that isolates the metal from the corrosive medium. jecst.org This adsorption can occur through:

Physisorption: Involving electrostatic interactions between the charged molecule and the metal.

Chemisorption: Involving the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. This is often facilitated by the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings donating to the vacant d-orbitals of the metal. researchgate.net

Quantum chemical parameters calculated via DFT are used to predict the inhibition efficiency. A high E_HOMO value suggests a strong tendency to donate electrons to the metal surface, while a low E_LUMO value indicates a capacity to accept electrons from the metal, strengthening the adsorption bond. jsribadan.ng A low HOMO-LUMO energy gap (ΔE) is also correlated with higher inhibition efficiency because it enhances the reactivity of the molecule toward the metal surface. jsribadan.ng The methoxy group in this compound, being an electron-donating group, would likely enhance its corrosion inhibition potential by increasing the electron density on the phenanthroline ring system, thereby promoting stronger adsorption onto the metal surface. nanobioletters.com

Materials Science Applications of 5 Methoxy 4,7 Phenanthroline Derivatives

Optoelectronic Device Development

The development of efficient and stable optoelectronic devices is a cornerstone of modern technology. Phenanthroline derivatives have been explored for their potential in this field, and by extension, 5-Methoxy-4,7-phenanthroline derivatives are also considered for such applications.

In the architecture of an Organic Light-Emitting Diode (OLED), hole-blocking and electron-transporting layers are crucial for enhancing device efficiency and longevity. While specific data for this compound is not extensively documented, the general properties of phenanthroline-based compounds allow for an informed discussion of their potential role. The nitrogen atoms in the phenanthroline ring system create an electron-deficient π-system, which is a desirable characteristic for electron-transporting materials. The methoxy (B1213986) group at the 5-position can further modulate these electronic properties.

Potential Research Directions:

| Parameter | Influence of this compound Moiety | Potential Benefit in OLEDs |

| Electron Affinity | The electron-withdrawing nature of the phenanthroline core can be tuned by the methoxy group. | Potentially suitable for efficient electron injection and transport. |

| Hole-Blocking Capability | A high highest occupied molecular orbital (HOMO) energy level is required for effective hole-blocking. | The electronic properties of the derivative could be engineered to create a significant energy barrier for holes. |

| Morphological Stability | The rigidity of the phenanthroline structure can contribute to the formation of stable thin films. | Enhanced device lifetime and operational stability. |

Further experimental validation is necessary to fully ascertain the performance of this compound derivatives in OLEDs.

Sensor and Probe Design

The ability of the 1,10-phenanthroline (B135089) scaffold to chelate with metal ions is a well-established principle in coordination chemistry and has been widely exploited in the design of chemical sensors. The introduction of a methoxy group could influence the selectivity and sensitivity of such sensors.

Derivatives of this compound could be designed as fluorescent or colorimetric sensors. The binding of a target analyte, such as a metal ion, to the phenanthroline nitrogen atoms can induce a change in the photophysical properties of the molecule, leading to a detectable signal. The methoxy group could play a role in fine-tuning the electronic structure of the ligand, thereby affecting the binding affinity and the optical response upon analyte coordination.

Non-Linear Optical (NLO) Material Research

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is related to the asymmetry of its electronic charge distribution.

While there is a lack of specific studies on the NLO properties of this compound, the general principles of NLO material design suggest that phenanthroline derivatives could be promising candidates. The combination of an electron-deficient phenanthroline core with an electron-donating methoxy group could create a push-pull electronic structure, which is a common strategy for enhancing molecular hyperpolarizability.

Hypothetical NLO Properties of a this compound Derivative:

| Property | Theoretical Contribution of this compound |

| First Hyperpolarizability (β) | The intramolecular charge transfer character from the methoxy group to the phenanthroline ring could lead to a significant β value. |

| Thermal Stability | The aromatic nature of the phenanthroline core suggests good thermal stability, which is important for NLO device applications. |

Further computational and experimental studies are required to quantify the NLO properties of this compound derivatives and to assess their potential for practical applications.

Future Directions and Emerging Research Avenues for 5 Methoxy 4,7 Phenanthroline

Development of Novel Synthetic Routes and Functionalization Strategies

While classical methods such as the Skraup synthesis using 2-methoxy-p-phenylenediamine have been established for the preparation of 5-Methoxy-4,7-phenanthroline, future research is geared towards more efficient, scalable, and environmentally benign synthetic strategies. prepchem.comlookchem.com A key area of development is the direct C-H functionalization of the phenanthroline core. Modern Minisci-type reactions, which are metal- and light-free, offer a powerful tool for introducing a variety of functional groups onto the phenanthroline scaffold. acs.orghw.ac.uk Research has shown that methoxy-substituted phenanthrolines can undergo smooth dicarbamoylation, indicating that the electron-donating nature of the methoxy (B1213986) group is well-tolerated in such transformations. acs.org

Future work will likely focus on expanding the scope of these C-H functionalization reactions to introduce a wider range of substituents, enabling the creation of a diverse library of this compound derivatives. Additionally, exploring novel cycloaddition reactions, such as the Aza-Diels-Alder reaction, could provide alternative and efficient pathways to substituted 4,7-phenanthroline (B189438) systems. researchgate.net The development of one-pot, multi-component reactions will also be crucial for improving synthetic efficiency and facilitating rapid access to complex derivatives for screening and application development. researchgate.net

Table 1: Comparison of Synthetic Strategies for Phenanthroline Derivatives

| Method | Description | Advantages | Potential Future Application for this compound |

|---|---|---|---|

| Skraup Synthesis | A classic method involving the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. prepchem.com | Well-established, provides direct access to the core structure. | Optimization for higher yields and greener conditions. |

| Direct C-H Functionalization | Modern methods (e.g., Minisci-type) that directly substitute C-H bonds on the heterocyclic ring. acs.orghw.ac.uk | High atom economy, avoids pre-functionalization, allows late-stage modification. | Rapid diversification of the this compound scaffold at various positions. |

| Cross-Coupling Reactions | Transition-metal catalyzed reactions (e.g., Suzuki, Stille) to form C-C bonds. researchgate.net | High versatility for introducing aryl or alkyl groups. | Functionalization at specific positions if halo-derivatives can be selectively prepared. |

| Aza-Diels-Alder Reaction | A cycloaddition reaction to construct the pyridine rings. researchgate.net | Efficient for building the heterocyclic core, often in a one-pot manner. | Development of novel multi-component reactions starting with precursors to this compound. |

Exploration of Advanced Catalytic Systems

The 1,10-phenanthroline (B135089) framework is a cornerstone of coordination chemistry, and its derivatives are widely used as ligands in catalysis. nih.gov The electronic properties of this compound can be fine-tuned, making it a promising candidate for the development of advanced catalytic systems. The methoxy group can influence the electron density at the nitrogen atoms, thereby modulating the stability and reactivity of the corresponding metal complexes.

Future research will likely explore the application of this compound and its derivatives as ligands in iron-catalyzed reactions, such as alkene hydrosilylation, where phenanthroline-imine ligands have already shown great promise. nih.gov Furthermore, its potential in asymmetric catalysis is a significant avenue for investigation. By introducing chiral moieties, catalysts derived from this compound could be designed for stereoselective transformations. Phenanthrolines have also emerged as effective organic catalysts in their own right, for instance, in promoting stereoselective glycosylation reactions. nih.govnsf.gov Investigating the catalytic activity of this compound in such metal-free systems could lead to the development of novel, cost-effective, and environmentally friendly catalytic processes.

Rational Design of Targeted Therapeutic Agents

Phenanthroline derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The phenanthroline scaffold is recognized for its ability to interact with biological targets such as DNA and specific enzymes. The fusion of heterocyclic rings to the phenanthroline core has led to novel compounds with significant antiproliferative activity. nih.gov

The rational design of new therapeutic agents based on the this compound structure is a compelling future direction. The methoxy group can serve as a key interaction point with biological targets or be used as a handle for further chemical modification to optimize pharmacological properties. nih.gov Structure-based drug design, guided by molecular modeling, can be employed to develop derivatives that selectively target proteins implicated in disease. For example, by analogy with other fused phenanthrolines, derivatives of this compound could be designed as tubulin polymerization inhibitors or as selective G-quadruplex ligands for anti-tumor applications. hw.ac.uknih.gov Future studies will involve synthesizing focused libraries of these compounds and evaluating their efficacy and mechanism of action against various cancer cell lines and pathogens.

Integration into Next-Generation Functional Materials

The rigid, planar structure and rich photophysical properties of the phenanthroline core make it an excellent building block for functional materials. chim.it Applications range from luminescent sensors and probes to components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.netnih.gov The introduction of a methoxy group onto the 4,7-phenanthroline scaffold can significantly alter its electronic and photophysical properties, such as absorption and emission wavelengths.

An emerging research avenue is the incorporation of this compound into novel functional materials. This could involve its use as a ligand to create luminescent metal complexes, particularly with ruthenium(II) or iridium(III), for applications in bioimaging and sensing. chim.it The compound could also be integrated into the structure of conjugated polymers to develop new materials for organic electronics. The ability of phenanthrolines to act as chelating agents also makes them suitable for creating sensors for specific metal ions. Research into aryl-imidazo-phenanthrolines has highlighted their potential as building blocks for sensors and probes that can interact with DNA, an area where this compound derivatives could also be explored. chim.it

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental design and accelerating the discovery process. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net

Future research will increasingly rely on advanced computational modeling to explore the potential of this compound.

Reaction Mechanisms: Computational studies can elucidate the mechanisms of novel synthetic reactions and catalytic cycles involving this compound, helping to optimize reaction conditions and catalyst design. nih.govnih.gov

Material Properties: Modeling can predict the photophysical properties (absorption, emission, quantum yields) of new materials based on this scaffold, enabling the in-silico design of compounds with desired characteristics for applications like OLEDs or sensors.

Drug Design: Molecular docking and dynamics simulations can be used to predict how derivatives of this compound bind to specific biological targets, such as enzymes or DNA structures. nih.gov This facilitates the rational design of potent and selective therapeutic agents and helps in understanding structure-activity relationships. nih.gov

Physicochemical Properties: Predictive models can also be used to estimate key physicochemical properties, such as sublimation enthalpy and volatility, which are crucial for the development of new materials. mdpi.com

By integrating computational modeling with experimental work, researchers can more efficiently navigate the vast chemical space of this compound derivatives to unlock their full potential in catalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methoxy-4,7-phenanthroline, and what key parameters influence yield?

- Methodological Answer : The compound is typically synthesized via a double Skraup reaction starting from 2-methoxy-1,4-phenylenediamine hydrosulfate or its diacetyl derivative. Critical parameters include reaction temperature (optimized between 120–140°C), acid catalyst concentration (e.g., sulfuric acid), and purification steps (e.g., recrystallization from ethanol/water mixtures). Contaminants such as unreacted diamine or over-oxidized byproducts must be monitored via TLC or HPLC .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : -NMR (DMSO-) shows characteristic aromatic proton signals at δ 8.9–9.2 ppm for the phenanthroline core, with methoxy protons at δ 3.8–4.0 ppm. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 212.1 (M) .

- Crystallography : Single-crystal X-ray diffraction reveals a planar structure with dihedral angles <10° between the methoxy-substituted ring and the phenanthroline backbone, influencing π-π stacking interactions .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound serves as a precursor for phenanthroline-based ligands, particularly in ruthenium complexes for photocatalytic applications. For example, it forms stable Ru(II) complexes with emission maxima at ~620 nm, useful in dye-sensitized solar cells (DSSCs). Chelation studies via UV-vis titration (e.g., monitoring λmax shifts at 450–470 nm) confirm metal-binding efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions.

- Table : Comparison of synthetic methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Conventional Skraup | 55–60 | 24 h | Low equipment cost |

| Microwave-assisted | 70–75 | 2–4 h | Time-efficient |

| Flow chemistry | 65–70 | 6 h | Scalability |

Q. What methodologies are used to evaluate the electronic properties of this compound in organic semiconductors?

- Methodological Answer :